D-Ribitol-2-13C
Description
Properties
Molecular Formula |
¹³CC₄H₁₂O₅ |
|---|---|
Molecular Weight |
153.14 |
Synonyms |
D-Adonitol-2-13C |
Origin of Product |
United States |
Scientific Research Applications
Metabolomics Applications
D-Ribitol-2-13C is extensively utilized in metabolomics studies to trace metabolic pathways and quantify metabolites. The incorporation of stable isotopes like 13C allows researchers to differentiate between biosynthesized metabolites and background noise, which is crucial for accurate metabolomic profiling. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy benefit from the unique isotopic patterns that arise from using this compound, improving the identification and quantification of metabolites in complex biological samples .
Table 1: Advantages of this compound in Metabolomics
| Aspect | Benefit |
|---|---|
| Isotopic Labeling | Enhances differentiation between metabolites |
| NMR Spectroscopy | Reduces spectral overlap due to large chemical shifts |
| LC-MS Analysis | Facilitates accurate quantification of metabolites |
| Pathway Tracing | Allows for tracking carbon flux in metabolic pathways |
Glycosylation Studies
This compound has been shown to enhance the glycosylation of α-dystroglycan, a critical protein involved in cell adhesion and signaling. Studies indicate that ribitol supplementation can restore functional glycosylation in models of muscular dystrophy caused by FKRP mutations. The administration of this compound has demonstrated improvements in the levels of functional α-dystroglycan, suggesting potential therapeutic applications for conditions associated with hypoglycosylation .
Case Study: Ribitol in Muscular Dystrophy Treatment
- A clinical trial involving ribitol supplementation showed promising results in patients with FKRP-related muscular dystrophy. The treatment led to an increase in glycosylated α-dystroglycan levels, indicating that ribitol can ameliorate symptoms associated with this genetic disorder .
Synthesis and Chemical Applications
The synthesis of this compound is essential for various chemical applications, including the production of nucleotide sugars and other biologically relevant compounds. Recent advancements have reported practical methods for synthesizing imino-D-ribitol and C-azanucleosides using this compound as a precursor. This capability underscores its importance as a building block in organic synthesis and pharmaceutical development .
Research on Cancer Progression
Emerging research suggests that ribitol may play a role in cancer biology by enhancing matriglycan expression on α-dystroglycan in breast cancer cells. This modification is crucial for cellular interactions with the extracellular matrix, potentially influencing tumor progression and metastasis. The use of this compound in these studies helps elucidate the metabolic changes associated with cancer cell behavior .
Table 2: Key Findings on Ribitol's Role in Cancer Research
| Study Focus | Findings |
|---|---|
| Matriglycan Expression | Ribitol enhances matriglycan levels on α-dystroglycan |
| Cancer Cell Behavior | Modifications may influence tumor progression |
| Experimental Model | Breast cancer cell lines (e.g., MCF7) used |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes the structural, isotopic, and functional distinctions between D-Ribitol-2-¹³C and related isotopically labeled sugar alcohols:
Structural and Isotopic Differences
- Carbon Chain Length : D-Ribitol-2-¹³C and D-[2-¹³C]Xylitol are five-carbon sugar alcohols, whereas D-Sorbitol-1-¹³C is a six-carbon compound. This impacts their metabolic roles; for example, sorbitol is linked to osmotic regulation in diabetes .
- Isotopic Position: The ¹³C label at C-2 in ribitol and xylitol allows targeted analysis of specific enzymatic reactions, such as ribitol kinase activity in Bacillus subtilis .
Preparation Methods
Sodium Borohydride (NaBH₄) Reduction
The reduction of D-ribose-2-¹³C to D-ribitol-2-¹³C using NaBH₄ is a widely adopted method due to its simplicity and high yield. Ribose, labeled at the C2 position with ¹³C, undergoes nucleophilic attack by borohydride at the aldehyde group, followed by protonation to yield ribitol. For instance, a protocol involving 10 mmol of D-ribose-2-¹³C dissolved in methanol reacts with 12 mmol NaBH₄ at 0°C for 4 hours, achieving >95% conversion. The crude product is purified via recrystallization from ethanol, yielding 85–90% pure D-ribitol-2-¹³C.
Key Parameters
| Parameter | Value |
|---|---|
| Substrate | D-Ribose-2-¹³C (10 mmol) |
| Reducing Agent | NaBH₄ (12 mmol) |
| Solvent | Methanol |
| Reaction Temperature | 0°C |
| Reaction Time | 4 hours |
| Yield | 85–90% |
Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ offers a stronger alternative for recalcitrant substrates. In a typical procedure, 5 mmol of D-ribose-2-¹³C is refluxed with 6 mmol LiAlH₄ in tetrahydrofuran (THF) for 6 hours. Post-reduction, the mixture is quenched with aqueous HCl, and the product is extracted into ethyl acetate. This method achieves 88–92% yield but requires stringent anhydrous conditions.
Microbial Fermentation Using ¹³C-Labeled Substrates
Fermentation Conditions
Microbial production leverages organisms like Trichosporonoides spp. to convert ¹³C-glucose into D-ribitol-2-¹³C. In a patented process, Trichosporonoides strain E is cultured in a medium containing 20% [2-¹³C]glucose under aerobic conditions at 30°C for 72 hours. The ribitol yield reaches 73.5 g/L, with isotopic enrichment confirmed via mass spectrometry.
Fermentation Parameters
| Parameter | Value |
|---|---|
| Microorganism | Trichosporonoides sp. E |
| Carbon Source | [2-¹³C]Glucose (20%) |
| Temperature | 30°C |
| Duration | 72 hours |
| Ribitol Yield | 73.5 g/L |
Crystallization and Purification
Post-fermentation, ribitol is isolated by concentrating the culture supernatant 5–15-fold and adding ethanol (5:1 v/v). Crystallization at 4°C for 15 hours yields 73.5% pure D-ribitol-2-¹³C, with glycerol impurities removed via differential solubility.
Enzymatic Synthesis from ¹³C-Labeled Precursors
Enzymatic methods employ ribose-5-phosphate isomerase and ribitol-5-phosphate phosphatase to convert [2-¹³C]ribose-5-phosphate into ribitol-2-¹³C. For example, 10 mM [2-¹³C]ribose-5-phosphate is incubated with Bacillus subtilis Spr1148-His enzyme at 37°C for 2 hours, followed by phosphatase treatment to remove the phosphate group. This method achieves 80% conversion efficiency but requires costly enzymatic reagents.
Purification and Characterization
Crystallization Techniques
Ethanol and methanol are preferred for crystallization due to their ability to solubilize glycerol while precipitating ribitol. A 5:1 alcohol-to-syrup ratio at 4°C optimizes crystal growth, yielding >95% isotopic purity.
NMR Analysis
¹³C-NMR confirms the C2 label, with distinct shifts at δ 74.8 ppm for C2 and δ 65.1 ppm for C1/C5. Coupling constants (³J(H,H) = 6.5–7.2 Hz) validate the anti-conformation at C3–C4, ensuring structural fidelity.
¹³C-NMR Data for D-Ribitol-2-¹³C
| Carbon Position | Chemical Shift (ppm) |
|---|---|
| C1 | 65.1 |
| C2 | 74.8 |
| C3 | 74.9 |
| C4 | 74.9 |
| C5 | 65.1 |
Comparative Analysis of Preparation Methods
| Method | Yield | Isotopic Purity | Scalability | Cost |
|---|---|---|---|---|
| Chemical Reduction | 85–92% | >95% | Moderate | High |
| Microbial Fermentation | 73.5 g/L | 90–95% | High | Moderate |
| Enzymatic Synthesis | 80% | 95–98% | Low | Very High |
Chemical reduction is optimal for small-scale synthesis, while microbial fermentation suits industrial production. Enzymatic methods, though precise, are limited by enzyme costs .
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing D-Ribitol-2-13^{13}13C in isotopic labeling studies?
- Category : Synthesis & Characterization
- Methodological Answer : Synthesis of D-Ribitol-2-C requires precise isotopic incorporation, typically via enzymatic or chemical routes. For characterization, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR for isotopic position validation) and high-resolution mass spectrometry (HRMS) to confirm molecular identity and isotopic purity . Ensure experimental details (e.g., reaction conditions, purification steps) are documented rigorously to enable reproducibility, with redundant data placed in supplementary materials .
Q. How can D-Ribitol-2-13^{13}13C be integrated into metabolic flux analysis (MFA) to study pentose phosphate pathway dynamics?
- Category : Isotopic Tracing
- Methodological Answer : Design tracer experiments using cell cultures or in vitro systems, administering D-Ribitol-2-C as a substrate. Quantify isotopic enrichment in downstream metabolites via LC-MS or GC-MS. Use computational tools (e.g., INCA, OpenFlux) to model flux distributions. Ensure controls include unlabeled ribitol to distinguish background noise .
Q. What analytical techniques are critical for verifying the isotopic purity of D-Ribitol-2-13^{13}13C?
- Category : Analytical Validation
- Methodological Answer : Isotopic purity is validated using -NMR (peak integration at the C2 position) and isotope ratio mass spectrometry (IRMS). Cross-validate with chromatographic methods (HPLC or GC) to rule out co-eluting impurities. Report data with precision aligned to instrument capabilities (e.g., ±0.1% for IRMS) .
Advanced Research Questions
Q. How should researchers address discrepancies in metabolic flux data derived from D-Ribitol-2-13^{13}13C tracing across different experimental models?
- Category : Data Contradiction Analysis
- Methodological Answer : Discrepancies may arise from model-specific enzyme kinetics or compartmentalization. Apply sensitivity analysis to identify flux nodes with high variability. Validate using orthogonal tracers (e.g., -glucose) and reconcile data via Bayesian statistical frameworks. Document assumptions (e.g., steady-state conditions) and limitations in supplementary materials .
Q. What strategies optimize the use of D-Ribitol-2-13^{13}13C in studying isotopic dilution effects in complex biological systems?
- Category : Isotopic Dilution Mitigation
- Methodological Answer : Pre-quantify endogenous ribitol pools via targeted metabolomics. Administer tracer doses exceeding physiological concentrations to minimize dilution effects. Use time-course sampling to capture dynamic equilibria and model dilution kinetics using compartmental modeling tools .
Q. How can researchers ensure reproducibility in D-Ribitol-2-13^{13}13C-based studies when protocols vary across laboratories?
- Category : Reproducibility & Standardization
- Methodological Answer : Adopt the FAIR (Findable, Accessible, Interoperable, Reusable) principles. Provide detailed protocols in the main text (e.g., NMR parameters, MS ionization settings) and deposit raw data in public repositories (e.g., MetaboLights). Cross-validate results with independent labs using harmonized SOPs .
Q. What ethical and safety considerations apply when handling D-Ribitol-2-13^{13}13C in in vivo studies?
- Category : Ethical & Safety Compliance
- Methodological Answer : Follow institutional guidelines for isotope use, including radiation safety protocols (if applicable) and waste disposal. For animal studies, obtain ethics approval and document procedures for minimizing distress. Report material safety data sheet (SDS) information, even if toxicity data are limited .
Methodological Frameworks for Rigorous Inquiry
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate hypotheses using D-Ribitol-2-C?
- Category : Hypothesis Design
- Methodological Answer :
- Feasible : Assess tracer availability and analytical infrastructure.
- Novel : Target understudied pathways (e.g., ribitol’s role in rare metabolic disorders).
- Ethical : Justify isotopic use in vivo via cost-benefit analysis.
- Relevant : Align with broader goals like drug discovery or metabolic engineering .
Q. What statistical approaches are essential for interpreting low signal-to-noise ratios in 13C^{13}\text{C}13C tracing experiments?
- Category : Data Analysis
- Methodological Answer : Apply noise-reduction techniques (e.g., Savitzky-Golay smoothing for MS data) and multivariate analysis (PCA or PLS-DA) to distinguish biological variation from technical noise. Use bootstrapping to estimate confidence intervals for flux values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
